5-deoxy-L-ribose phenylhydrazone
Overview
Description
5-Deoxy-L-ribose phenylhydrazone: is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is a derivative of L-ribose, where the hydroxyl group at the 5th position is replaced by a phenylhydrazone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-deoxy-L-ribose phenylhydrazone typically involves the following steps :
Starting Material: The process begins with D-ribose, a naturally occurring sugar.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2nd and 3rd positions of D-ribose are protected using an acetal group to form 6-deoxy-3,4-O-alkylidene allitol.
Oxidative Cleavage: The 1st and 2nd positions of the protected allitol are subjected to oxidative cleavage to form 5-deoxy-2,3-O-alkylidene-L-ribose.
Deacetalization: The acetal group is removed to yield 5-deoxy-L-ribose.
Hydrazone Formation: 5-deoxy-L-ribose is reacted with a hydrazine compound to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions and the use of specialized equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-deoxy-L-ribose phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazone group to an amine group.
Substitution: The phenylhydrazone group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-deoxy-L-ribose phenylhydrazone involves its interaction with specific molecular targets and pathways within cells. The compound is known to affect glucose transport and metabolism, which can influence cellular energy production and overall metabolic activity. Additionally, its ability to induce apoptosis in cancer cells is linked to its interaction with apoptotic pathways and regulatory proteins.
Comparison with Similar Compounds
- 5-Deoxy-L-arabinose phenylhydrazone
- 6-Deoxy-3,4-O-cyclohexylidene-L-allitol
Comparison: 5-deoxy-L-ribose phenylhydrazone is unique due to its specific structure and functional group arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown greater efficacy in certain biological applications, such as tumor inhibition and apoptosis induction .
Properties
IUPAC Name |
(1E,2R,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10+,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVHIDUIIIYYKK-REHQUHHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=NNC1=CC=CC=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H](/C=N/NC1=CC=CC=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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